molecular formula C12H15N3O2S B1597588 Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate CAS No. 499771-09-4

Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate

Cat. No. B1597588
M. Wt: 265.33 g/mol
InChI Key: AMEIYXKGIMEQBV-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate” is a chemical compound with the molecular formula C12H15N3O2S . It is a derivative of thiophene, a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . An efficient and atom economic modification of a previously reported synthetic pathway to tetrasubstituted thiophenes has been described . The proposed modification consisted in isolation of the intermediate enethiolate derivative, thereby reducing the quantity of the α-haloketone to one molar equivalent .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate” is defined by its molecular formula C12H15N3O2S . The exact mass of the molecule is 265.331 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate” include condensation reactions . The Gewald reaction, for example, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

    Organic Electronics and Optoelectronics:

    • Results/Outcomes: The material’s charge transport properties, photoluminescence, and electroluminescence are evaluated. High electron mobility and efficient light emission are desirable outcomes .

    Medicinal Chemistry:

    • Results/Outcomes: Improved binding affinity, selectivity, and bioavailability for specific targets .

    Agrochemicals:

    • Results/Outcomes: Effective pest control, reduced crop damage, and improved yield .

    Photovoltaics:

    • Results/Outcomes: Enhanced power conversion efficiency and stability in solar cells .

    Sensors and Biosensors:

    • Results/Outcomes: Sensitive and selective detection of analytes (e.g., glucose, DNA) in environmental or clinical samples .

    Materials for Organic Light-Emitting Diodes (OLEDs):

    • Results/Outcomes: Bright, efficient, and colorful OLED displays .

Safety And Hazards

“Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate” may cause eye and skin irritation. It is also harmful if absorbed through the skin .

properties

IUPAC Name

methyl 3-amino-4-cyano-5-piperidin-1-ylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-17-12(16)10-9(14)8(7-13)11(18-10)15-5-3-2-4-6-15/h2-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEIYXKGIMEQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)N2CCCCC2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384837
Record name Methyl 3-amino-4-cyano-5-(piperidin-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-amino-4-cyano-5-piperidinothiophene-2-carboxylate

CAS RN

499771-09-4
Record name Methyl 3-amino-4-cyano-5-(piperidin-1-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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